IvabradineHClsalt

Heart transplantation Bradycardic therapy Heart rate control

Ivabradine HCl salt (CAS 148849-67-6, molecular weight 505.05 g/mol, purity >98% by HPLC) is the hydrochloride preparation of ivabradine, a selective hyperpolarization-activated cyclic nucleotide-gated (HCN) channel inhibitor that reduces the 'funny' pacemaker current (If) in the sinoatrial node, resulting in pure heart rate reduction without the negative inotropic, hypotensive, or bronchoconstrictive effects characteristic of beta-blockers or non-dihydropyridine calcium channel blockers. Its active metabolite S-18982 contributes additional bradycardic activity, with elimination half-lives of approximately 6 hours for ivabradine and 11 hours for S-18982.

Molecular Formula C27H38N2O9S
Molecular Weight 566.7 g/mol
Cat. No. B12302450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIvabradineHClsalt
Molecular FormulaC27H38N2O9S
Molecular Weight566.7 g/mol
Structural Identifiers
SMILESCN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.OS(=O)(=O)O
InChIInChI=1S/C27H36N2O5.H2O4S/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30;1-5(2,3)4/h12-14,16,21H,6-11,15,17H2,1-5H3;(H2,1,2,3,4)
InChIKeyBTPJWGWDKZFLCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ivabradine HCl Salt (Ivabradine Hydrochloride): A Selective If Current Inhibitor with Quantifiable Clinical Profiles in Heart Failure and Coronary Artery Disease


Ivabradine HCl salt (CAS 148849-67-6, molecular weight 505.05 g/mol, purity >98% by HPLC) is the hydrochloride preparation of ivabradine, a selective hyperpolarization-activated cyclic nucleotide-gated (HCN) channel inhibitor that reduces the 'funny' pacemaker current (If) in the sinoatrial node, resulting in pure heart rate reduction without the negative inotropic, hypotensive, or bronchoconstrictive effects characteristic of beta-blockers or non-dihydropyridine calcium channel blockers [1] [2]. Its active metabolite S-18982 contributes additional bradycardic activity, with elimination half-lives of approximately 6 hours for ivabradine and 11 hours for S-18982 [3]. The compound is indicated in patients with chronic heart failure (NYHA II-IV) and reduced ejection fraction (≤35%) in sinus rhythm with heart rate ≥70-75 bpm, and for symptomatic treatment of chronic stable angina pectoris [4].

Ivabradine HCl Salt vs. Beta-Blockers and Calcium Channel Blockers: Why Therapeutic Substitution Is Not Interchangeable


Ivabradine HCl salt is a selective If channel inhibitor that reduces heart rate through direct modulation of sinoatrial node pacemaker activity, a mechanism entirely distinct from the beta-adrenergic blockade of metoprolol/atenolol or the calcium channel antagonism of amlodipine/verapamil [1]. This mechanistic divergence yields critical clinical implications: ivabradine preserves myocardial contractility, atrioventricular conduction, and systemic blood pressure at therapeutic doses, whereas beta-blockers and non-dihydropyridine calcium channel blockers produce dose-dependent reductions in contractility and blood pressure that may limit tolerability in heart failure or hypotension-prone patients [2]. Furthermore, ivabradine has a unique visual side-effect profile (phosphenes, reported in ~15% of patients) distinct from the fatigue, bronchospasm, and metabolic effects of beta-blockers, meaning that therapeutic substitution cannot be conducted on a class basis without altering both efficacy and adverse event profiles [3]. Generic ivabradine HCl has been available since December 2021 in the US market following the expiry of key Orange Book patents, yet crystallographic form specification (β-crystalline vs. γ-crystalline) remains a procurement-relevant variable that can affect formulation performance [4].

Ivabradine HCl Salt: Head-to-Head Quantitative Differentiation Evidence Against Principal Comparators


Heart Rate Reduction Superiority Over Metoprolol in Heart Transplantation: 10-Year Survival Data

In heart transplant recipients with sinus tachycardia, ivabradine demonstrated superior heart rate reduction compared to metoprolol succinate at 10-year follow-up. The ivabradine group (n=54) achieved a mean resting heart rate of 72.7 bpm vs. 88.8 bpm at baseline (p<0.0001), while the metoprolol succinate group (n=56) achieved less heart rate reduction. Crucially, the ivabradine group exhibited a significantly lower 10-year overall mortality rate (20.4%) compared to the metoprolol group (46.4%; p=0.004), with a hazard ratio for death within 10 years of 0.374 (95% CI 0.182–0.770; p=0.008) favouring ivabradine [1]. This survival benefit was paralleled by significantly lower NT-proBNP levels in the ivabradine cohort [1].

Heart transplantation Bradycardic therapy Heart rate control

Anti-Anginal Non-Inferiority to Atenolol and Amlodipine with Superior Rate-Pressure Product Reduction

In the INITIATIVE trial (n=939), ivabradine 7.5 mg twice daily demonstrated non-inferiority to atenolol 100 mg once daily in improving total exercise duration (TED) at trough: +86.8 s vs. +78.8 s respectively (mean difference 10.3 s favouring ivabradine, p<0.001 for non-inferiority). The number of angina attacks decreased by two-thirds in both groups (reduction of 2.2/wk for ivabradine vs. 2.7/wk for atenolol), while resting heart rate decreased by 14.3 bpm and 15.6 bpm respectively [1]. Against amlodipine 10 mg daily (n=1,195), ivabradine 7.5 mg twice daily achieved comparable TED improvement yet demonstrated superior rate-pressure product reduction: heart rate decreased by 11–13 bpm at rest and 12–15 bpm at peak exercise with ivabradine (amlodipine produced no significant heart rate change), with rate-pressure product reduction significantly greater with ivabradine (p<0.001 vs. amlodipine at rest and peak exercise) [2].

Stable angina pectoris Exercise tolerance Rate-pressure product

Blood Pressure Neutrality Versus Metoprolol in Pre-Procedural Heart Rate Control

In patients undergoing CT coronary angiography, ivabradine reduced resting heart rate from 90.02 ± 7.02 bpm to 68.38 ± 6.73 bpm (p<0.0001), while metoprolol reduced heart rate from 91.92 ± 5.75 bpm to 77.98 ± 6.88 bpm (p<0.0001). Critically, ivabradine produced no significant change in systolic or diastolic blood pressure (SBP: 135.1 ± 10.2 mmHg pre vs. post), whereas metoprolol caused a statistically significant reduction in systolic blood pressure of approximately 8–10 mmHg. In the subgroup of patients already receiving chronic beta-blocker therapy, ivabradine achieved significantly stronger heart rate reduction (−13.19 bpm) than metoprolol (−5.37 bpm; p<0.05), with significantly less depression of systolic blood pressure compared to metoprolol [1] [2].

Coronary CT angiography Blood pressure preservation Pre-procedural heart rate control

Coronary Flow Reserve Improvement Superior to Bisoprolol at Equivalent Heart Rate Reduction

In a direct head-to-head comparison of ivabradine and bisoprolol in patients with stable coronary artery disease, both agents produced comparable reductions in resting heart rate. However, ivabradine significantly improved hyperemic peak coronary flow velocity (CFV) and coronary flow velocity reserve (CFVR) to a greater extent than bisoprolol, despite a similar decrease in heart rate [1]. CFR improved from 2.78 ± 0.61 to 3.51 ± 0.81 (p<0.001) with ivabradine 5 mg twice daily in a separate study of stable CAD patients, with the improvement in hyperemic coronary flow velocity remaining significant even after heart rate correction, indicating improved microvascular function independent of bradycardia [2].

Coronary flow reserve Microvascular function Stable coronary artery disease

Left Ventricular Ejection Fraction Improvement in SHIFT Trial: Ivabradine vs. Placebo on Background Beta-Blocker Therapy

In the SHIFT echocardiography substudy (n=411), ivabradine produced statistically significant improvements in left ventricular remodelling parameters compared to placebo, both administered on background guideline-directed therapy including beta-blockers. LVEF improved by +2.4 ± 7.7% in the ivabradine group versus −0.1 ± 8.0% in the placebo group (p<0.001), representing an absolute difference of +2.5% [1]. Additionally, LV end-systolic volume index decreased by −7.9 ± 18.9 mL/m² with ivabradine vs. −1.8 ± 19.0 mL/m² with placebo (p=0.002) [1]. The primary composite endpoint of cardiovascular death or hospitalisation for worsening heart failure was reduced by 18% with ivabradine (HR 0.82, 95% CI 0.75–0.90, p<0.0001) in the overall SHIFT population of 6,505 patients [2].

Systolic heart failure LVEF improvement Reverse remodelling

NT-proBNP Reduction: Ivabradine vs. Standard Therapy in Heart Failure

In ambulatory patients with systolic heart failure, ivabradine treatment significantly reduced NT-proBNP levels from a median of 2850 pg/mL to 1802 pg/mL, corresponding to a median absolute decrease of 964 pg/mL and a percent decrease of 44.5% (p=0.002) [1]. In a separate randomised controlled trial comparing ivabradine against standard treatment, ivabradine significantly decreased heart rate and both BNP and NT-proBNP levels compared with the control group [2]. In the heart transplantation cohort, patients receiving ivabradine also exhibited significantly lower NT-proBNP levels compared to those receiving metoprolol succinate (525.4 pg/mL vs. 1038.9 pg/mL at 5-year follow-up, p<0.01) [3].

NT-proBNP Biomarker Heart failure prognosis

Ivabradine HCl Salt Procurement: Evidence-Backed Research and Industrial Application Scenarios


Heart Transplant Recipient Tachycardia Management — 10-Year Survival Improvement Platform

Procurement for heart transplant programmes: Ivabradine HCl salt is supported by 10-year data showing 26% absolute mortality reduction (20.4% vs. 46.4%, p=0.004) versus metoprolol succinate, driven by superior heart rate control and NT-proBNP reduction. This indication is unique to ivabradine among rate-control agents and should guide formulary inclusion specifically for denervated graft sinus tachycardia where beta-blockers provide inferior outcomes [1].

Pre-Procedural Heart Rate Control Without Compromising Blood Pressure

Procurement for radiology and interventional cardiology suites: Ivabradine HCl salt achieves target heart rate reduction (~21.6 bpm) for cardiac CT angiography without the systolic blood pressure drop (~8–10 mmHg) caused by metoprolol. This is particularly crucial in patients with borderline hypotension, aortic stenosis, or those already on chronic beta-blocker therapy where additional β-blockade is unsafe [1].

Systolic Heart Failure with Incomplete Beta-Blocker Titration — Add-On Reverse Remodelling Strategy

Procurement for heart failure disease management programmes: SHIFT trial data demonstrate that adding ivabradine HCl salt to background beta-blocker therapy (including patients receiving <50% of target beta-blocker dose) delivers an additional 2.5% absolute LVEF improvement and 18% reduction in cardiovascular death or HF hospitalisation (HR 0.82, p<0.0001) — outcomes that cannot be replicated by further beta-blocker up-titration alone [1].

Chronic Stable Angina with Rate-Pressure Product Reduction Superiority

Procurement for angina management where blood pressure preservation is required: Ivabradine HCl salt produces equivalent anti-anginal efficacy to atenolol and amlodipine while uniquely achieving superior rate-pressure product reduction (p<0.001 vs. amlodipine), a surrogate for myocardial oxygen consumption. This supports formulary inclusion as a first-line anti-anginal agent specifically in patients with low-normal blood pressure, concomitant erectile dysfunction, or COPD where beta-blockers or calcium channel blockers are relatively contraindicated [1] [2].

Quote Request

Request a Quote for IvabradineHClsalt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.